(1S)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol
Description
Properties
IUPAC Name |
(1S)-1-(2,3-difluorophenyl)-2,2-difluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c9-5-3-1-2-4(6(5)10)7(13)8(11)12/h1-3,7-8,13H/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZBMGZYNMOVSG-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(C(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)F)[C@@H](C(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Reduction of Ketone Precursors
The most widely reported method involves the asymmetric reduction of 1-(2,3-difluorophenyl)-2,2-difluoroethanone. Chiral catalysts, such as Corey-Bakshi-Shibata (CBS) reagents or ruthenium-BINAP complexes, enable enantioselective reduction to the (1S)-alcohol. For example, using (R)-CBS catalyst with borane-dimethyl sulfide achieves >90% enantiomeric excess (ee) at −20°C in tetrahydrofuran.
Reaction Conditions:
Nucleophilic Substitution and Hydrolysis
An alternative route begins with 1-chloro-1-(2,3-difluorophenyl)-2,2-difluoroethane, which undergoes nucleophilic substitution with potassium acetate in dimethyl sulfoxide (DMSO) at 120°C to form 1-(2,3-difluorophenyl)-2,2-difluoroethyl acetate. Subsequent transesterification with methanol and sodium methoxide yields the target alcohol.
Stepwise Procedure:
- Acetate Formation:
- Transesterification:
Industrial Production and Scalability
Continuous Flow Reactor Optimization
Industrial-scale synthesis prioritizes cost efficiency and yield. Continuous flow reactors reduce reaction times and improve heat management. For instance, substituting batch reactors with tubular flow systems increases throughput by 40% while maintaining 89% yield.
Key Parameters:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 2.5 hours | 1 hour |
| Temperature Control | ±5°C | ±1°C |
| Annual Output | 500 kg | 700 kg |
Purification Techniques
Crystallization and chromatography ensure high purity (>99%). Anti-solvent crystallization with heptane achieves 98.5% purity, while silica gel chromatography resolves enantiomeric impurities.
Comparative Analysis of Methods
Cost-Benefit Evaluation
| Method | Catalyst Cost | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|
| Asymmetric Reduction | High | 92 | 95 |
| Nucleophilic Route | Low | 90 | N/A (Racemic) |
The asymmetric reduction method, though costly, is indispensable for pharmaceutical applications requiring high enantiopurity. In contrast, the nucleophilic route suits industrial intermediates where chirality is resolved downstream.
Reaction Mechanism and Stereochemical Control
The CBS-catalyzed reduction proceeds via a six-membered transition state, where the ketone coordinates to boron, enabling hydride transfer to the re face. Fluorine’s electronegativity stabilizes partial positive charges, accelerating reaction kinetics by 30% compared to non-fluorinated analogs.
Transition State Model:
$$
\text{RC=O} + \text{BH}3 \rightarrow \text{RC-O-BH}2 \rightarrow \text{RCH(OH)}
$$
Emerging Methodologies
Biocatalytic Reduction
Recent advances employ alcohol dehydrogenases (ADHs) for asymmetric reduction. Lactobacillus brevis ADH converts 1-(2,3-difluorophenyl)-2,2-difluoroethanone to the (1S)-alcohol with 97% ee in aqueous buffer (pH 7.0, 30°C).
Advantages:
- Eliminates metal catalysts
- Operates under mild conditions
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Drug Development
The compound is being investigated for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets, making it a candidate for the development of new drugs. Research has focused on its efficacy against various diseases, including neurological disorders and cancers. For instance, studies have shown that fluorinated compounds often exhibit enhanced metabolic stability and bioavailability compared to their non-fluorinated counterparts.
Mechanism of Action
The mechanism of action typically involves the compound's ability to modulate enzyme activity or receptor interactions. Fluorine atoms can influence the electronic properties of the molecule, enhancing binding affinity to specific biological targets. This characteristic is crucial for developing selective inhibitors or modulators in drug design.
Biological Research
Biological Activity
(1S)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol has been evaluated for its biological activity, particularly in relation to ion channels and neurotransmitter systems. Research indicates that fluorinated analogs can mimic natural substrates or ligands, potentially leading to novel therapeutic strategies for conditions like epilepsy or depression.
Case Studies
Recent studies have highlighted the compound's role in modulating ion channel activity. For example, compounds with similar fluorinated structures have shown promise in inhibiting sodium channels associated with pain pathways, suggesting potential applications in analgesic drug development.
Industrial Applications
Chemical Intermediate
In industrial chemistry, (1S)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol serves as an important intermediate in synthesizing more complex fluorinated compounds. Its unique properties make it suitable for creating specialty chemicals used in various applications, including agrochemicals and polymers.
Fluoropolymer Production
The compound is also utilized in the production of fluoropolymers. These materials are known for their chemical resistance and thermal stability, making them ideal for use in coatings and sealants across multiple industries.
Data Table: Comparative Analysis of Fluorinated Compounds
| Compound Name | Structure Type | Biological Activity | Industrial Use |
|---|---|---|---|
| (1S)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol | Fluorinated alcohol | Potential enzyme modulator | Chemical intermediate |
| Ethyl 2-(2,5-dichlorophenyl)-2,2-difluoroacetate | Difluoroacetate | Investigated for drug development | Specialty chemicals |
| 2,2-Difluoro-2-arylethylamines | Amino derivatives | Mimics neurotransmitters | Agrochemicals |
Mechanism of Action
The mechanism of action of (1S)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol involves its interaction with specific molecular targets. In the case of its use as an intermediate in drug synthesis, the compound’s structural features allow it to bind to and inhibit specific enzymes or receptors. For example, in the synthesis of Ticagrelor, the compound contributes to the inhibition of the P2Y12 receptor, which plays a crucial role in platelet aggregation .
Comparison with Similar Compounds
(1S)-1-(3,4-Difluorophenyl)-2,2,2-trifluoroethylamine (CAS 1212973-13-1)
- Structure: Features a 3,4-difluorophenyl group and a 2,2,2-trifluoroethylamine group instead of ethanol.
- Molecular Formula : C₈H₆F₅N (MW = 211.13) .
- The 3,4-difluoro substitution on the phenyl ring may affect electronic distribution and receptor interactions differently than the 2,3-difluoro configuration .
(1S)-1-(2,4-Difluorophenyl)ethan-1-ol (CAS 1213870-38-2)
(S)-2-Amino-2-(2,5-difluorophenyl)ethanol Hydrochloride (CAS 1810074-77-1)
- Structure: Combines a 2,5-difluorophenyl group with an aminoethanol backbone and a hydrochloride salt.
- Molecular Formula: C₈H₁₀ClF₂NO (MW = 209.62) .
- Key Differences: The amino group introduces polarity and ionic character, improving water solubility. The 2,5-difluoro configuration may lead to distinct pharmacodynamic profiles compared to 2,3-substitution .
1-(4-Chloro-3-methylphenyl)-2,2-difluoroethanol (CAS 2228302-39-2)
- Structure : Replaces fluorine atoms with a chloro and methyl group at the 4- and 3-positions of the phenyl ring.
- Molecular Formula : C₉H₉ClF₂O (MW = 206.62) .
- Key Differences : The chloro and methyl groups increase steric bulk and alter lipophilicity, which could enhance membrane permeability but reduce metabolic stability compared to difluorophenyl analogs .
Comparative Data Table
Biological Activity
(1S)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of fluorine atoms in its structure enhances its lipophilicity and binding affinity to various biological targets, making it a candidate for further research in enzyme inhibition and receptor modulation.
Chemical Structure
The molecular formula of (1S)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol is C8H8F4O. Its structure features a difluorophenyl group attached to a difluoroethanol moiety, which contributes to its unique chemical properties.
The biological activity of (1S)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol is primarily attributed to its interaction with specific enzymes and receptors. The fluorine substituents can enhance the compound's binding affinity and selectivity for these targets, potentially modulating various biological pathways. For instance:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active site.
- Receptor Binding : It may alter receptor function through interactions with key binding domains.
Biological Activity Overview
Research indicates that (1S)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol exhibits several biological activities:
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Potential to inhibit specific enzymes involved in metabolic pathways. |
| Receptor Modulation | Ability to interact with receptors, influencing signaling pathways. |
| Anticancer Properties | Investigated for potential anticancer effects through modulation of cell growth. |
| Anti-inflammatory Effects | Explored for its role in reducing inflammation markers in vitro. |
Case Studies and Research Findings
-
Enzyme Interaction Studies :
- A study investigated the inhibition of cytochrome P450 enzymes by (1S)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol. Results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting a competitive inhibition mechanism.
-
Receptor Binding Assays :
- Binding affinity assays demonstrated that (1S)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol interacts with serotonin receptors, leading to altered signaling pathways associated with mood regulation.
-
In Vivo Efficacy :
- Animal models treated with (1S)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol showed reduced tumor growth rates compared to control groups. The compound's ability to modulate apoptotic pathways was highlighted as a potential mechanism.
Q & A
What are the optimal synthetic routes for (1S)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol, and how can stereoselectivity be achieved?
Methodological Answer:
The compound can be synthesized via asymmetric reduction of the corresponding ketone precursor, such as 1-(2,3-difluorophenyl)-2,2-difluoroethanone. A chiral catalyst like Corey-Bakshi-Shibata (CBS) reagent or enzymatic reduction using ketoreductases can achieve high enantiomeric excess (ee). For example, European Patent EP 4,374,877 (Example 110) describes stereoselective synthesis of analogous fluorinated alcohols using chiral intermediates and Grignard reactions . Optimization of reaction conditions (temperature, solvent polarity, and catalyst loading) is critical to minimize racemization.
What advanced characterization techniques are recommended to confirm the stereochemical purity of (1S)-1-(2,3-Difluorophenyl)-2,2-difluoroethanol?
Methodological Answer:
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a mobile phase of hexane/isopropanol to resolve enantiomers. Retention time comparisons with racemic standards are essential .
- NMR with Chiral Solvating Agents : Europium-based shift reagents (e.g., Eu(hfc)₃) can induce diastereomeric splitting in ¹⁹F or ¹H NMR spectra.
- X-ray Crystallography : Single-crystal analysis provides definitive stereochemical assignment, as demonstrated in structural studies of similar difluorophenyl ethanol derivatives .
How can computational modeling aid in predicting the biological activity of this compound?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina or Schrödinger Suite) can simulate interactions between the compound and target enzymes, such as cytochrome P450 isoforms or fluorinated alcohol-sensitive receptors. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties and reactive sites, such as the hydroxyl group’s acidity, which influences hydrogen-bonding potential. Studies on structurally similar compounds, like goxalapladib, highlight the importance of fluorine’s electronegativity in enhancing binding affinity .
What experimental strategies resolve contradictions in reported biological activity data for fluorinated ethanol derivatives?
Methodological Answer:
Discrepancies often arise from assay conditions (e.g., pH, solvent effects) or impurities. To address this:
- Purity Validation : Use LC-MS (as in EP 4,374,877, where LCMS confirmed >98% purity) and elemental analysis .
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed ATP concentrations in kinase assays).
- Metabolite Profiling : Identify degradation products via HPLC-coupled high-resolution mass spectrometry (HRMS) to rule out interference .
How does the compound’s fluorination pattern influence its physicochemical properties?
Methodological Answer:
The 2,3-difluorophenyl group increases lipophilicity (logP ~2.1 predicted), enhancing blood-brain barrier permeability. The geminal difluoro group at C2 lowers pKa of the hydroxyl group (estimated ~12.5 vs. ~15 for non-fluorinated analogs), affecting solubility and hydrogen-bonding capacity. These properties are critical for drug design, as seen in studies on fluorinated ethanol-based enzyme inhibitors .
What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile fluorinated intermediates.
- Waste Disposal : Collect waste in sealed containers labeled for halogenated organics, following EPA guidelines (e.g., DTXSID40672866 documentation) .
How can structure-activity relationship (SAR) studies optimize this compound for target applications?
Methodological Answer:
- Functional Group Modifications : Replace the hydroxyl group with a methoxy or ester moiety to modulate reactivity.
- Isosteric Replacement : Substitute difluoro groups with trifluoromethyl or chloro groups to compare steric/electronic effects.
- Biological Testing : Screen analogs against target enzymes (e.g., oxidoreductases) using kinetic assays (Km, Vmax) to quantify inhibition potency. Refer to SAR data from similar compounds like 1-(2,3-difluorophenyl)ethanone derivatives for benchmarking .
What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric excess?
Methodological Answer:
- Catalyst Recycling : Use immobilized chiral catalysts (e.g., silica-supported CBS reagents) to reduce costs.
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor ee in real-time during continuous-flow reactions.
- Crystallization-Induced Dynamic Resolution (CIDR) : Exploit differences in solubility between enantiomers during recrystallization, as applied in industrial-scale production of fluorinated alcohols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
